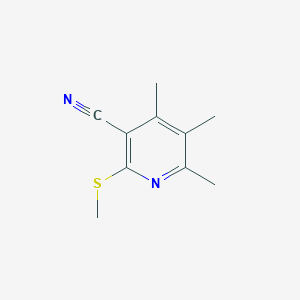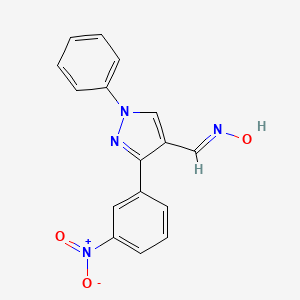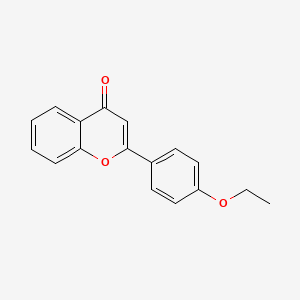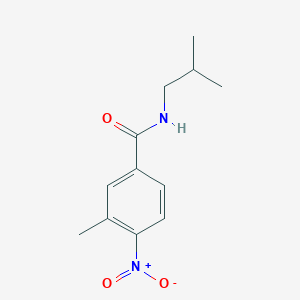![molecular formula C18H25ClN2O B5528000 1-(4-chlorophenyl)-4-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperazine](/img/structure/B5528000.png)
1-(4-chlorophenyl)-4-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-4-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperazine is a compound that has been extensively studied in various scientific fields due to its unique properties. It is a piperazine derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperazine is not fully understood. However, it has been shown to have an affinity for various receptors, including serotonin and dopamine receptors. The compound has been shown to modulate the activity of these receptors, leading to changes in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as serotonin and dopamine, leading to changes in mood and behavior. The compound has also been shown to have an effect on the blood-brain barrier, leading to changes in drug permeability.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-chlorophenyl)-4-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperazine in lab experiments include its high purity and availability. The compound has been synthesized using optimized methods, leading to high yields and purity. However, the limitations of using the compound in lab experiments include its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the study of 1-(4-chlorophenyl)-4-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperazine. One direction is the development of novel drugs targeting the central nervous system. The compound has been shown to have an affinity for various receptors, making it a potential target for drug development. Another direction is the study of the blood-brain barrier and its permeability to drugs. The compound has been shown to have an effect on the blood-brain barrier, making it a potential tool for studying drug permeability. Finally, the compound could be used in the study of synaptic plasticity and its role in various neurological disorders.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-4-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperazine can be achieved through various methods. One of the commonly used methods involves the reaction of 4-chlorophenylpiperazine with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the presence of a base. The reaction yields 1-(4-chlorophenyl)-4-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperazine as the final product. This method has been optimized to produce high yields and purity of the compound.
Scientific Research Applications
1-(4-chlorophenyl)-4-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperazine has been extensively studied in various scientific fields. It has been used as a reference compound in the development of novel drugs targeting the central nervous system. The compound has been shown to have an affinity for various receptors, including serotonin and dopamine receptors. It has also been used in the study of the blood-brain barrier and its permeability to drugs.
properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c1-17(2)15(18(17,3)4)16(22)21-11-9-20(10-12-21)14-7-5-13(19)6-8-14/h5-8,15H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUDKRSJWCYINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671126 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorophenyl)-4-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5527921.png)
![2-amino-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5527923.png)
![N-{3-ethoxy-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5527935.png)
![9-(2,3-difluorobenzyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5527938.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl}methyl)-N-methylcyclopent-3-ene-1-carboxamide](/img/structure/B5527944.png)

![6-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-benzothiazole](/img/structure/B5527957.png)
![N'-[4-(diethylamino)benzylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5527961.png)
![2-[2-(2,4-dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxyisoquinolin-1(2H)-one](/img/structure/B5527967.png)


![4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5527983.png)

